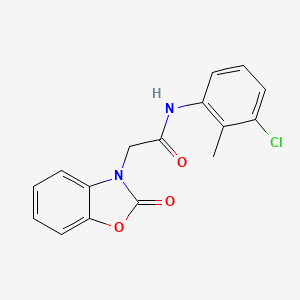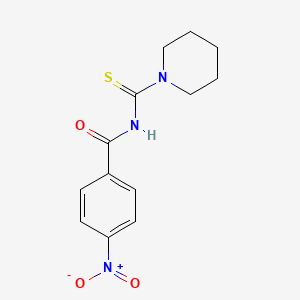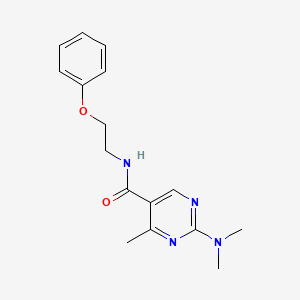
N-(2-isopropyl-6-methylphenyl)-2-(2-methoxyphenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-isopropyl-6-methylphenyl)-2-(2-methoxyphenoxy)acetamide, also known as GW806742X, is a selective peroxisome proliferator-activated receptor delta (PPARδ) agonist. It has been extensively studied for its potential therapeutic applications in various diseases such as diabetes, obesity, and cancer.
Wirkmechanismus
N-(2-isopropyl-6-methylphenyl)-2-(2-methoxyphenoxy)acetamide is a selective PPARδ agonist, which means it binds to and activates the PPARδ receptor. PPARδ is a nuclear receptor that plays a key role in regulating lipid metabolism, glucose homeostasis, and inflammation. Activation of PPARδ by N-(2-isopropyl-6-methylphenyl)-2-(2-methoxyphenoxy)acetamide leads to increased fatty acid oxidation, glucose uptake, and insulin sensitivity. It also has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N-(2-isopropyl-6-methylphenyl)-2-(2-methoxyphenoxy)acetamide has been shown to have various biochemical and physiological effects. It increases fatty acid oxidation and glucose uptake in skeletal muscle, which improves insulin sensitivity and glucose metabolism. It also reduces adiposity by promoting the browning of white adipose tissue. Additionally, N-(2-isopropyl-6-methylphenyl)-2-(2-methoxyphenoxy)acetamide has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2-isopropyl-6-methylphenyl)-2-(2-methoxyphenoxy)acetamide in lab experiments is its selectivity for PPARδ, which reduces the potential for off-target effects. It also has good bioavailability and can be administered orally, which makes it easy to use in animal studies. However, one limitation is its relatively short half-life, which may require frequent dosing in long-term studies.
Zukünftige Richtungen
There are several future directions for research on N-(2-isopropyl-6-methylphenyl)-2-(2-methoxyphenoxy)acetamide. One area of interest is its potential therapeutic applications in cancer. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and further studies could explore its potential as an anti-cancer agent. Another area of interest is its effects on skeletal muscle metabolism and exercise performance. It has been shown to increase fatty acid oxidation and glucose uptake in skeletal muscle, which could have implications for athletes and individuals with metabolic disorders. Finally, further studies could explore the potential for N-(2-isopropyl-6-methylphenyl)-2-(2-methoxyphenoxy)acetamide to be used in combination with other drugs for the treatment of various diseases.
Synthesemethoden
The synthesis of N-(2-isopropyl-6-methylphenyl)-2-(2-methoxyphenoxy)acetamide involves a multi-step process that starts with the reaction of 2-isopropyl-6-methylphenol with 2-bromoanisole to form 2-(2-methoxyphenoxy)-6-methylacetophenone. This intermediate product is then reacted with chloroacetyl chloride and triethylamine to yield the final product, N-(2-isopropyl-6-methylphenyl)-2-(2-methoxyphenoxy)acetamide.
Wissenschaftliche Forschungsanwendungen
N-(2-isopropyl-6-methylphenyl)-2-(2-methoxyphenoxy)acetamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to improve insulin sensitivity and glucose metabolism in animal models of type 2 diabetes. It also has anti-inflammatory effects and can reduce adiposity in obese mice. Additionally, N-(2-isopropyl-6-methylphenyl)-2-(2-methoxyphenoxy)acetamide has been shown to inhibit the growth of cancer cells in vitro and in vivo.
Eigenschaften
IUPAC Name |
2-(2-methoxyphenoxy)-N-(2-methyl-6-propan-2-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3/c1-13(2)15-9-7-8-14(3)19(15)20-18(21)12-23-17-11-6-5-10-16(17)22-4/h5-11,13H,12H2,1-4H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXSGLGYVHXYAPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)C)NC(=O)COC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methoxyphenoxy)-N-[2-methyl-6-(propan-2-yl)phenyl]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![({5-[1-(1-benzothien-2-ylcarbonyl)piperidin-4-yl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)dimethylamine](/img/structure/B5683925.png)
![ethyl 4-{[4-amino-6-(ethylamino)-1,3,5-triazin-2-yl]oxy}benzoate](/img/structure/B5683927.png)
![1-[(5-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)carbonyl]-4-(3-pyridinyl)-4-piperidinol](/img/structure/B5683942.png)
![1-{1-[(3-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-4-piperidinyl}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5683948.png)
![5-({3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)-1H-1,2,3-benzotriazole](/img/structure/B5683955.png)

![3-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-butenamide](/img/structure/B5683961.png)

![4-methoxy-N-[3-(2-oxo-1-pyrrolidinyl)phenyl]benzenesulfonamide](/img/structure/B5683998.png)

![2-(dimethylamino)-N-[(1,5-dimethyl-1H-indazol-3-yl)methyl]-2-(3-methylphenyl)acetamide](/img/structure/B5684006.png)